5,6-dimethyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidin-4(3H)-one
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Overview
Description
5,6-dimethyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine core substituted with a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidin-4(3H)-one typically involves the following steps:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Substitution with piperazine: The pyrimidine core is then reacted with piperazine derivatives in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
5,6-dimethyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of enzymes such as cyclin-dependent kinases (CDKs), which are targets for cancer therapy.
Neuroprotection: Derivatives of this compound have shown potential as neuroprotective agents, reducing inflammation and apoptosis in neuronal cells.
Antimicrobial Activity: The compound and its derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidin-4(3H)-one involves:
Inhibition of Enzymes: It can inhibit enzymes such as CDKs by binding to their active sites, preventing substrate access and subsequent phosphorylation events.
Modulation of Signaling Pathways: The compound can modulate signaling pathways involved in cell cycle regulation and apoptosis, such as the NF-kB pathway.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure, used as a CDK inhibitor.
Triazole-pyrimidine hybrids: Compounds with combined triazole and pyrimidine rings, showing neuroprotective and anti-inflammatory properties.
Uniqueness
5,6-dimethyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain molecular targets, making it a valuable scaffold for drug development.
Properties
Molecular Formula |
C14H18N6O |
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Molecular Weight |
286.33 g/mol |
IUPAC Name |
4,5-dimethyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H18N6O/c1-10-11(2)17-14(18-12(10)21)20-8-6-19(7-9-20)13-15-4-3-5-16-13/h3-5H,6-9H2,1-2H3,(H,17,18,21) |
InChI Key |
SPYGPKDVTQJZGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(NC1=O)N2CCN(CC2)C3=NC=CC=N3)C |
Origin of Product |
United States |
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